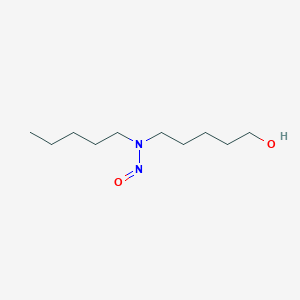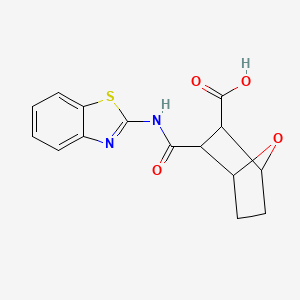
7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic processes and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 1,4-Epoxycyclohexane
- 3,6-Endoxohexahydrophthalic acid
Uniqueness
What sets 7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- apart from similar compounds is its unique combination of a bicyclic structure with an ether bridge and a benzothiazolyl carbamoyl group
特性
CAS番号 |
73806-01-6 |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.3 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-13(11-8-5-6-9(21-8)12(11)14(19)20)17-15-16-7-3-1-2-4-10(7)22-15/h1-4,8-9,11-12H,5-6H2,(H,19,20)(H,16,17,18) |
InChIキー |
DELRSWOLZGRLEO-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(C1O2)C(=O)NC3=NC4=CC=CC=C4S3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


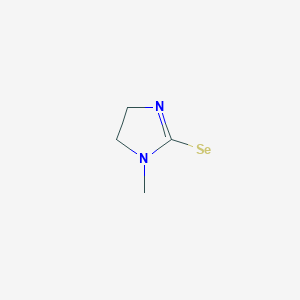
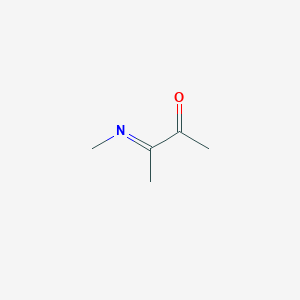
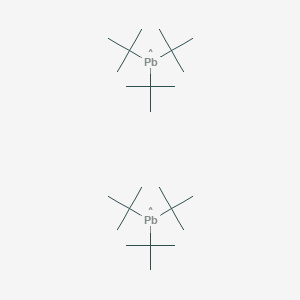
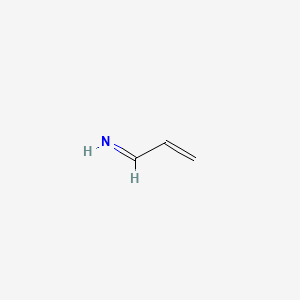
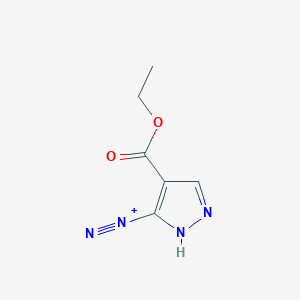
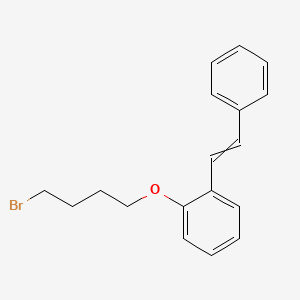
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
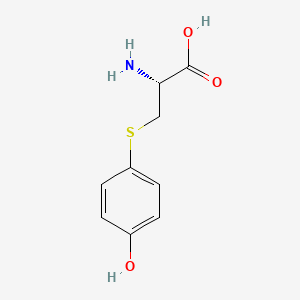
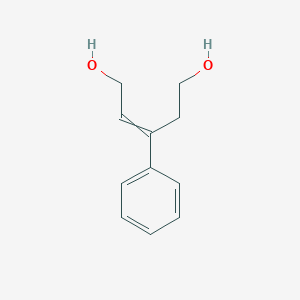
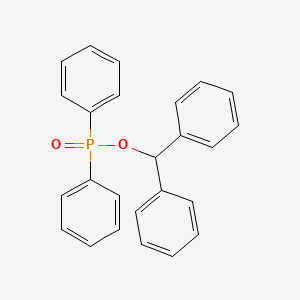
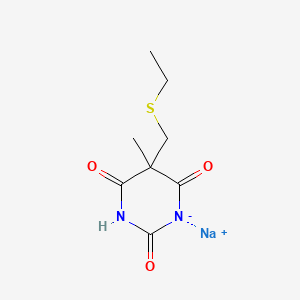
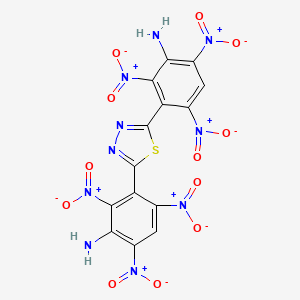
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
